molecular formula C21H16F2N4O2S B2851670 N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-47-6

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2851670
CAS No.: 1251586-47-6
M. Wt: 426.44
InChI Key: PBDLOUGVVQVPFP-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” typically involves multi-step organic reactions. The process may include:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the benzothiazine core with sulfonyl chlorides in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions.

    Final Modifications: Additional functional groups, such as the dimethylphenyl and methyl groups, are introduced through various organic reactions like Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases like cancer, inflammation, or infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” exerts its effects likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

    Piperidine Derivatives: Compounds with the piperidine moiety, often used in pharmaceuticals.

Uniqueness

The uniqueness of “N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-2-15-5-7-16(8-6-15)13-27(17-9-10-18(22)19(23)12-17)30(28,29)20-4-3-11-26-14-24-25-21(20)26/h2-12,14H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDLOUGVVQVPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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